molecular formula C16H11F3O3 B1327981 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone CAS No. 898759-70-1

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone

Cat. No.: B1327981
CAS No.: 898759-70-1
M. Wt: 308.25 g/mol
InChI Key: JMRRXKDNTHIGQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dioxolanes can be achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes consists of a six-membered ring with two oxygen atoms and four carbon atoms . The oxygen atoms are adjacent to each other in the ring structure .


Chemical Reactions Analysis

1,3-Dioxolanes are stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes can vary depending on the substituents attached to the ring. For example, 3-(1,3-dioxolan-2-yl)propanal has a molecular weight of 130.14 .

Scientific Research Applications

X-ray Diffraction and Quantum-Chemical Studies

A study by Korlyukov et al. (2003) focused on the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, using X-ray diffraction and quantum-chemical calculations. This research highlights the importance of these methods in understanding the reactivity and properties of such compounds.

Polymerization Mechanism and Polymer Properties

Okamoto et al. (2007) explored the polymerization mechanism of perfluoro-2-methylene-1,3-dioxolane and analyzed the properties of the resulting polymers, including their solubility, crystalline nature, and thermal stability. This research is significant for understanding the material properties of polymers derived from similar compounds (Okamoto et al., 2007).

Marine-Derived Fungal Compounds

Research by Lu et al. (2012) on marine-derived fungus Trichoderma atroviride led to the isolation of new compounds, including one with a 1,3-dioxolan-2-yl structure. This study underscores the potential of marine organisms as sources for novel compounds with diverse structures (Lu et al., 2012).

Cationic Copolymerization Studies

Yokoyama et al. (1975) investigated the cationic copolymerization of 1,3-dioxolane with other compounds. This research provides insights into the reactivity and copolymerization behavior of 1,3-dioxolane derivatives, which can be applied to similar compounds (Yokoyama et al., 1975).

Mechanism of Action

The stereochemical outcome obeyed that of a typical Woodward reaction: trapping of 1,3-dioxolan-2-yl cation with water at the 2-position and subsequent ring-opening reaction result in retention of configuration of the cation intermediate .

Safety and Hazards

The safety and hazards of 1,3-dioxolanes can also vary depending on the substituents. For example, 3-(1,3-Dioxolan-2-yl)benzonitrile may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on 1,3-dioxolanes could involve exploring their potential uses in various fields, such as organic synthesis and medicinal chemistry. Their stability and reactivity make them useful intermediates in the synthesis of complex organic molecules .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRRXKDNTHIGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645089
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-70-1
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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